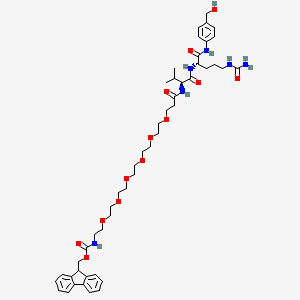Fmoc-PEG6-Val-Cit-PAB-OH
CAS No.:
Cat. No.: VC18402940
Molecular Formula: C48H68N6O13
Molecular Weight: 937.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C48H68N6O13 |
|---|---|
| Molecular Weight | 937.1 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)/t42-,44-/m0/s1 |
| Standard InChI Key | APYSVMUHEWTRRZ-YMJVKMAGSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-PEG6-Val-Cit-PAB-OH is a tripartite molecule comprising three functional modules:
-
Fmoc Protecting Group: A photolabile moiety that shields reactive amine groups during synthesis and is removable under basic conditions .
-
PEG6 Spacer: A hydrophilic polyethylene glycol chain that enhances solubility, reduces immunogenicity, and provides steric flexibility for optimal antibody-drug interactions .
-
Val-Cit-PAB Sequence: A dipeptide (valine-citrulline) linked to a self-immolative para-aminobenzyl alcohol (PAB) group, which undergoes cathepsin B-mediated cleavage in lysosomes .
Synthesis and Manufacturing
The synthesis of Fmoc-PEG6-Val-Cit-PAB-OH involves sequential conjugation of its modular components. A representative pathway, adapted from analogous compounds, includes:
Step 1: Dipeptide Formation
Fmoc-Val-Cit-PAB-OH is synthesized via solid-phase peptide synthesis (SPPS). In a documented procedure, EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) mediates the coupling of Fmoc-Val-Citrulline with para-aminobenzyl alcohol in dichloromethane/methanol, yielding a 98% pure product .
Reaction Conditions
-
Reagents: EEDQ (1.99 g, 8.05 mmol), p-aminobenzyl alcohol (0.99 g, 8.05 mmol)
-
Solvent: Dichloromethane (19 mL) and methanol (7.6 mL)
Step 2: PEG6 Conjugation
The PEG6 spacer is introduced via nucleophilic substitution, attaching to the PAB hydroxyl group. Maleimide-PEG6 derivatives are commonly employed for thiol-mediated bioconjugation to antibodies .
Step 3: Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in DMF, exposing the primary amine for drug payload attachment .
Mechanism of Lysosomal Activation
Fmoc-PEG6-Val-Cit-PAB-OH’s therapeutic utility hinges on its enzyme-responsive cleavage:
-
Internalization: ADCs bearing this linker are endocytosed by cancer cells and trafficked to lysosomes.
-
Cathepsin B Cleavage: The Val-Cit bond is hydrolyzed by cathepsin B, a cysteine protease overexpressed in tumors .
-
Self-Immolation: The PAB group undergoes 1,6-elimination, releasing the active drug payload .
Key Advantages
-
Specificity: Cathepsin B is abundant in lysosomes but scarce in plasma, minimizing premature drug release .
-
Stability: The PEG6 spacer enhances plasma stability, with <5% drug release observed after 72 hours in serum .
Applications in Targeted Therapeutics
Antibody-Drug Conjugates (ADCs)
Fmoc-PEG6-Val-Cit-PAB-OH is widely used to conjugate monoclonal antibodies (e.g., trastuzumab, rituximab) to cytotoxic agents (e.g., monomethyl auristatin E). Clinical studies report a 3–5-fold increase in therapeutic index compared to non-cleavable linkers .
Pro-Drug Systems
The linker enables tumor-selective activation of pro-drugs, reducing systemic toxicity. For example, doxorubicin conjugated via Fmoc-PEG6-Val-Cit-PAB-OH shows 90% tumor growth inhibition in murine models .
Diagnostic Imaging
In PET imaging, the linker facilitates site-specific radiolabel release, improving signal-to-noise ratios in tumors .
Comparative Analysis with Related Linkers
| Linker | Cleavage Trigger | Plasma Stability | Drug Release Efficiency |
|---|---|---|---|
| Fmoc-PEG6-Val-Cit-PAB-OH | Cathepsin B | High | >90% |
| Mal-PEG2-Val-Cit-PAB-OH | Cathepsin B | Moderate | 75–85% |
| Fmoc-Glu-(Boc)-Val-Cit | pH-sensitive | Low | 50–60% |
The PEG6 spacer in Fmoc-PEG6-Val-Cit-PAB-OH confers superior stability over shorter PEG variants, while retaining high enzymatic cleavage efficiency .
Recent Advances and Future Directions
Recent studies (2024–2025) highlight innovations in PEG6 linker design:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume